molecular formula C20H26N2O2 B10880358 [4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](4-methoxyphenyl)methanone

[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](4-methoxyphenyl)methanone

Cat. No.: B10880358
M. Wt: 326.4 g/mol
InChI Key: ZWUFFHHUFFLOMC-UHFFFAOYSA-N
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Description

4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone is a complex organic compound featuring a bicyclic structure fused with a piperazine ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone typically involves multiple steps:

  • Formation of the Bicyclo[2.2.1]hept-5-en-2-ylmethyl Intermediate

      Starting Materials: Norbornene and suitable alkylating agents.

      Reaction Conditions: Catalytic hydrogenation or halogenation followed by nucleophilic substitution.

  • Piperazine Ring Formation

      Starting Materials: The intermediate from the first step and piperazine.

      Reaction Conditions: Typically involves heating under reflux in the presence of a solvent like ethanol or methanol.

  • Attachment of the Methoxyphenyl Group

      Starting Materials: The piperazine intermediate and 4-methoxybenzoyl chloride.

      Reaction Conditions: Conducted under basic conditions, often using a base like triethylamine.

Industrial Production Methods

Industrial production may involve similar steps but optimized for scale, including continuous flow reactions and the use of automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidized derivatives, potentially altering the bicyclic or piperazine rings.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Often performed in anhydrous conditions.

      Products: Reduced forms of the compound, possibly affecting the ketone or methoxy groups.

  • Substitution

      Reagents: Various nucleophiles or electrophiles.

      Conditions: Depends on the nature of the substituent; can be acidic, basic, or neutral.

      Products: Substituted derivatives, potentially modifying the piperazine or phenyl rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure makes it a candidate for catalytic processes, particularly in organic synthesis.

Biology

Medicine

    Therapeutics: Investigated for its potential as an active pharmaceutical ingredient in treating various conditions.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism by which 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone exerts its effects depends on its application. In pharmacology, it may interact with specific receptors or enzymes, altering biochemical pathways. The bicyclic structure could provide rigidity, influencing how the compound binds to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group in 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone can influence its electronic properties and reactivity, making it distinct from its analogs. This can affect its solubility, binding affinity, and overall chemical behavior.

Properties

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C20H26N2O2/c1-24-19-6-4-16(5-7-19)20(23)22-10-8-21(9-11-22)14-18-13-15-2-3-17(18)12-15/h2-7,15,17-18H,8-14H2,1H3

InChI Key

ZWUFFHHUFFLOMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3CC4CC3C=C4

Origin of Product

United States

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